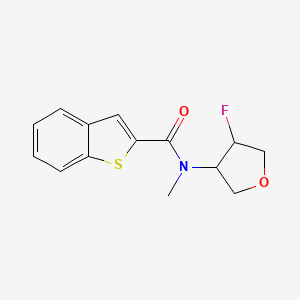

N-(4-fluorooxolan-3-yl)-N-methyl-1-benzothiophene-2-carboxamide

Description

N-(4-Fluorooxolan-3-yl)-N-methyl-1-benzothiophene-2-carboxamide is a fluorinated benzothiophene carboxamide derivative. The compound features a benzothiophene core substituted at the 2-position with a carboxamide group, where the nitrogen atoms are further modified with a methyl group and a 4-fluorooxolan-3-yl moiety. The fluorine atom in the oxolan ring may enhance metabolic stability and lipophilicity, while the benzothiophene scaffold could contribute to π-π stacking interactions in biological targets .

Properties

IUPAC Name |

N-(4-fluorooxolan-3-yl)-N-methyl-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO2S/c1-16(11-8-18-7-10(11)15)14(17)13-6-9-4-2-3-5-12(9)19-13/h2-6,10-11H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLDRDSBIFZOKBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1COCC1F)C(=O)C2=CC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorooxolan-3-yl)-N-methyl-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

Introduction of the Fluorooxolan Moiety: The fluorooxolan group can be introduced via a nucleophilic substitution reaction, where a fluorinated oxirane reacts with a nucleophile.

Amidation Reaction: The final step involves the formation of the carboxamide linkage through an amidation reaction between the benzothiophene derivative and the fluorooxolan derivative.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-throughput screening methods to identify the best catalysts, solvents, and reaction temperatures.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorooxolan-3-yl)-N-methyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

Substitution: The fluorooxolan moiety can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

N-(4-fluorooxolan-3-yl)-N-methyl-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-fluorooxolan-3-yl)-N-methyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorooxolan moiety can enhance the compound’s binding affinity and specificity, while the benzothiophene core can modulate its biological activity. These interactions can lead to the inhibition or activation of specific pathways, depending on the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Carboxamide Moieties

NAT-1 and NAT-2 (Thiazolidinone Derivatives)

- Structure: NAT-1 (N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide) and NAT-2 (N-[2-(3,5-Di-tert-butyl-4-hydroxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide) share a carboxamide group but differ in their core structure (thiazolidinone vs. benzothiophene) and substituents .

- Key Differences: Core Heterocycle: Thiazolidinone in NAT-1/NAT-2 vs. benzothiophene in the target compound. Substituent Effects: The 4-methoxy and di-tert-butyl-hydroxy groups in NAT-1/NAT-2 confer bulkiness and antioxidant properties, whereas the 4-fluorooxolan group in the target compound enhances polarity and metabolic stability. Molecular Weight: Calculated molecular weight of the target compound is ~280 g/mol, compared to ~370–430 g/mol for NAT-1/NAT-2.

MOP (N-[(1S)-1-cyano-2-(5-cyano-2-trifluoromethyl-phenoxy)-1-methylethyl]-4-trifluoromethylsulfanylbenzamide)

- Structure: MOP incorporates a trifluoromethylphenoxy group and a sulfanylbenzamide, distinguishing it from the target compound’s benzothiophene and oxolan groups .

- Key Differences: Electron-Withdrawing Groups: MOP’s trifluoromethyl and cyano groups increase electrophilicity, whereas the target compound’s fluorine and oxolan ring balance lipophilicity and solubility. Bioactivity: MOP’s sulfanyl group may enhance binding to sulfur-rich enzyme pockets, unlike the target compound’s benzothiophene, which prioritizes aromatic interactions.

Fluorinated Aromatic Compounds

Patent Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide)

- Structure: This compound combines a fluorinated chromenone core with a pyrazolo-pyrimidine and benzamide group, resulting in a highly complex structure .

- Key Differences: Molecular Complexity: The patent compound has a molecular weight of 589.1 g/mol, nearly double that of the target compound. Fluorine Placement: Fluorine atoms in the chromenone and benzamide groups target specific enzyme subpockets, whereas the target compound’s fluorine in the oxolan ring optimizes pharmacokinetics.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Metabolic Stability : The 4-fluorooxolan group in the target compound may reduce cytochrome P450-mediated metabolism compared to NAT-1/NAT-2’s bulky tert-butyl groups, which hinder enzymatic access .

- Binding Affinity : The benzothiophene core’s planar structure could enhance affinity for aromatic-rich binding sites (e.g., kinase ATP pockets), whereas MOP’s trifluoromethyl groups favor hydrophobic interactions .

- Synthetic Feasibility : The target compound’s simpler structure (~280 g/mol) offers advantages in synthetic yield and scalability over the patent compound’s multi-step synthesis .

Biological Activity

N-(4-fluorooxolan-3-yl)-N-methyl-1-benzothiophene-2-carboxamide is a synthetic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, reviewing relevant research findings, case studies, and potential applications in pharmacology.

Chemical Structure and Properties

The compound features a benzothiophene core substituted with a 4-fluorooxolan group and a methyl amide functional group. Its structure can be represented as follows:

Biological Activity Overview

Benzothiophenes and their derivatives have been studied extensively for their biological activities. The following sections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

Research indicates that benzothiophene derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated low minimum inhibitory concentrations (MIC) against various Gram-positive bacteria and fungi. For instance, compounds with halogen substitutions showed enhanced activity against Staphylococcus aureus and Candida albicans .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 1 | 16 | Staphylococcus aureus |

| 2 | 128 | Candida albicans |

| 3 | 256 | Enterococcus faecalis |

The presence of hydroxymethyl groups in the structure was found to be crucial for enhancing antimicrobial activity . Although specific data on this compound is limited, its structural similarities suggest potential effectiveness.

Anticancer Properties

Benzothiophene derivatives have also been investigated for their anticancer properties. In silico studies have predicted that modifications in the benzothiophene structure could lead to compounds with selective cytotoxicity against cancer cell lines. The introduction of specific substituents can enhance interactions with biological targets implicated in cancer progression .

Case Study:

A derivative of benzothiophene was tested against various cancer cell lines, showing promising results with IC50 values indicating potent cytotoxic effects. Further studies are needed to elucidate the precise mechanisms by which these compounds exert their anticancer effects.

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiophene derivatives has been documented in several studies. Compounds exhibiting this activity typically modulate inflammatory pathways, including cytokine production and NF-kB signaling . The specific anti-inflammatory activity of this compound has not been directly reported but is anticipated based on its structural characteristics.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) and toxicological profiles of this compound is essential for evaluating its therapeutic potential. Preliminary computational studies suggest favorable ADME properties with no violations of Lipinski's rule of five, indicating good drug-like characteristics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.